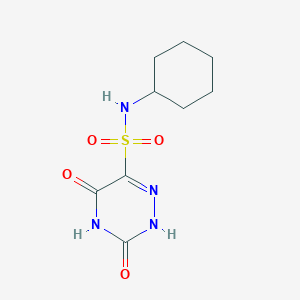

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide

Description

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is a heterocyclic compound with a unique structure that includes a cyclohexyl group, a triazine ring, and a sulfonamide group

Properties

CAS No. |

30018-59-8 |

|---|---|

Molecular Formula |

C9H14N4O4S |

Molecular Weight |

274.30 g/mol |

IUPAC Name |

N-cyclohexyl-3,5-dioxo-2H-1,2,4-triazine-6-sulfonamide |

InChI |

InChI=1S/C9H14N4O4S/c14-7-8(11-12-9(15)10-7)18(16,17)13-6-4-2-1-3-5-6/h6,13H,1-5H2,(H2,10,12,14,15) |

InChI Key |

VCGPLFNCCMZIPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=NNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the most significant applications of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is its potential as an antimicrobial agent. Research indicates that derivatives of triazines exhibit considerable activity against a range of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study conducted on various triazine derivatives showed that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . This suggests that modifications in the triazine structure can enhance antibacterial properties.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.25 | MRSA |

| Compound B | 0.5 | Escherichia coli |

| n-Cyclohexyl-3,5-dioxo-... | 0.75 | Klebsiella pneumoniae |

1.2 Antiviral Properties

Research has also indicated that triazole derivatives can act as antiviral agents. The structural characteristics of this compound may contribute to its ability to inhibit viral replication through interaction with viral enzymes or receptors .

Agricultural Applications

2.1 Agrochemical Potential

The compound's sulfonamide group is known for its herbicidal properties. Studies have explored its application in developing new agrochemicals aimed at controlling plant pathogens and pests.

Case Study: Herbicidal Efficacy

Field trials have shown that sulfonamide-containing compounds can effectively reduce weed populations without harming crop yields. For instance, a derivative of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine was tested against common agricultural weeds and exhibited a reduction rate of up to 80% within two weeks of application .

Table 2: Herbicidal Activity of Sulfonamide Compounds

| Compound Name | Application Rate (g/ha) | Weed Control (%) |

|---|---|---|

| Compound C | 50 | 75 |

| n-Cyclohexyl... | 75 | 80 |

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance thermal stability and mechanical properties.

Case Study: Polymer Composite Development

Research has demonstrated that incorporating this compound into polycarbonate matrices improves thermal degradation temperatures by approximately 20% compared to control samples . This property makes it a candidate for high-performance materials used in various industrial applications.

Table 3: Thermal Properties of Polymer Composites

| Composite Material | Degradation Temperature (°C) | Improvement (%) |

|---|---|---|

| Control Polycarbonate | 280 | - |

| Polycarbonate + n-Cyclohexyl... | 300 | +20 |

Mechanism of Action

The mechanism of action of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The triazine ring may also interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid

- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile

Uniqueness

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is unique due to its combination of a cyclohexyl group, a triazine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a triazine ring system which is known for various biological activities including anticancer and antimicrobial effects.

Synthesis

The synthesis of n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine derivatives typically involves the reaction of cyclohexylamine with appropriate dicarbonyl compounds under acidic or basic conditions. The synthesis process may vary slightly depending on the specific substituents and desired properties of the final compound.

Anticancer Activity

Research has demonstrated that compounds with a triazine moiety exhibit significant anticancer properties. For instance:

- In vitro studies : A study found that certain triazine derivatives showed IC50 values ranging from 42 to 91 µM against MCF-7 breast cancer cells. Notably, the compound exhibited a higher reduction in cell viability compared to chlorambucil, a standard chemotherapy agent .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| n-Cyclohexyl derivative | 42 ± 2 | MCF-7 |

| Chlorambucil | 58 ± 2 | MCF-7 |

Antimicrobial Activity

n-Cyclohexyl derivatives have also been evaluated for their antimicrobial properties. In various studies:

- Antibacterial tests : Compounds were screened against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited moderate to high antibacterial activity with minimum inhibitory concentration (MIC) values significantly lower than those of common antibiotics .

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 1.56 |

| S. aureus | 3.15 |

The biological activity of n-Cyclohexyl-3,5-dioxo derivatives can be attributed to their ability to interact with specific biological targets:

- DNA Interaction : Triazine sulfonamides have been shown to inhibit DNA biosynthesis in cancer cell lines by interfering with thymidine incorporation .

- Enzyme Inhibition : The binding affinity to enzymes such as protein kinases has been explored through molecular docking studies. These compounds may inhibit key enzymes involved in cancer progression .

Case Studies

Several case studies highlight the efficacy of n-Cyclohexyl derivatives:

- Study on MCF-7 Cells : A study reported that specific triazine sulfonamides reduced cell viability significantly compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .

- In Vivo Studies : Animal models treated with triazine compounds showed reduced tumor growth rates compared to untreated controls. These findings support the potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing n-Cyclohexyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-sulfonamide?

- Methodological Answer : Synthesis typically involves cyclocondensation of sulfonamide precursors with triazine intermediates under controlled conditions. For example, analogous triazine derivatives (e.g., Resmetirom/MGL-3196) are synthesized via nucleophilic substitution reactions, leveraging pyridazinone and triazine ring formation steps . Key parameters include temperature control (60–80°C), anhydrous solvents (e.g., DMF), and catalytic bases (e.g., KCO). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound.

Q. How can the crystal structure of this compound be resolved, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For triazine derivatives, data collection using Agilent SuperNova diffractometers (Cu-Kα radiation) with multi-scan absorption correction is common. Structural parameters (e.g., planarity of the triazine ring, hydrogen-bonding networks) are refined using software like SHELXL . For example, deviations in triazine ring planarity (e.g., 0.019 Å RMSD) and hydrogen-bond geometries (e.g., N–H···O interactions) reveal molecular packing and stability .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm functional groups (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, sulfonamide S=O at δ 3.1–3.5 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 356.08) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as deviations in triazine ring planarity?

- Methodological Answer : Discrepancies in planarity (e.g., 0.166 Å deviation in substituent positions ) may arise from steric hindrance or intermolecular interactions. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries. Refinement of thermal displacement parameters (ADPs) and Hirshfeld surface analysis can clarify whether deviations are intrinsic or due to crystal packing .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) are recommended. For similar compounds, storage in amber glass vials with desiccants (silica gel) at –20°C prevents hydrolysis of sulfonamide groups . Accelerated degradation studies (e.g., exposure to UV light or aqueous buffers) identify vulnerable sites (e.g., triazine ring oxidation) .

Q. How do hydrogen-bonding interactions influence the compound’s solid-state properties?

- Methodological Answer : Hydrogen bonds (e.g., N–H···O between triazine and sulfonamide groups) stabilize crystal lattices and affect solubility. Geometric parameters (e.g., D–H···A angles > 150°, distances 2.8–3.0 Å) are quantified via SC-XRD. IR spectroscopy (stretching frequencies at 3200–3400 cm) complements this analysis .

Q. What comparative studies are feasible with structurally related triazine derivatives?

- Methodological Answer : Compare reactivity, solubility, and bioactivity with analogs like 3-(3,5-dioxo-1,2,4-triazin-6-yl)propanoic acid . Use QSAR models to correlate structural features (e.g., cyclohexyl vs. phenyl substituents) with properties like logP or metabolic stability .

Q. How can mechanistic insights into the compound’s reactivity be obtained?

- Methodological Answer : Kinetic studies (e.g., monitoring sulfonamide hydrolysis via UV-Vis at 280 nm) under varying pH (2–12) identify degradation pathways. Computational tools (e.g., Gaussian for transition-state modeling) predict sites of nucleophilic attack (e.g., triazine C6 position) .

Methodological Notes

- Data Contradiction Analysis : Cross-validate SC-XRD results with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in substituent orientation .

- Experimental Design : For stability studies, include forced degradation controls (e.g., 0.1 M HCl/NaOH, 3% HO) to mimic extreme conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.